molecular formula C14H9ClN2O2 B2908025 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide CAS No. 301691-16-7

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide

Cat. No. B2908025
CAS RN: 301691-16-7
M. Wt: 272.69
InChI Key: UTNXVTBOJXHUAL-VQHVLOKHSA-N
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Description

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide , often referred to as MMV019918 , is a compound with promising antimalarial properties. It was initially identified from the MMV Malaria Box , a collection of diverse compounds screened for their activity against Plasmodium falciparum , the parasite responsible for malaria. MMV019918 exhibits dual activity against both asexual stages (responsible for disease symptoms) and gametocytes (responsible for transmission) of the malaria parasite .


Synthesis Analysis

The synthetic route to MMV019918 involves several steps, including the introduction of the furan-2-yl and cyanoacrylamide moieties. Detailed synthetic protocols and optimization studies are available in the literature, which would be essential for large-scale production and further modifications .


Molecular Structure Analysis

The molecular structure of MMV019918 consists of an (E)-configured cyanoacrylamide core linked to a 5-(2-chlorophenyl)furan-2-yl group. The chlorophenyl substituent contributes to its biological activity, while the furan ring enhances its solubility and interactions with biological targets. A thorough analysis of its three-dimensional structure, bond angles, and functional groups is crucial for understanding its interactions with biological macromolecules .


Chemical Reactions Analysis

MMV019918’s reactivity and stability under various conditions should be explored. Investigating its behavior in acidic, basic, and oxidative environments, as well as its susceptibility to hydrolysis, will provide insights into its potential use as a drug candidate. Additionally, studies on its compatibility with other pharmaceutical excipients are essential for formulation development .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain UV-Vis, IR, and NMR spectra for structural confirmation .

Scientific Research Applications

Environmental Science

Research into the environmental fate and transport of this compound could provide insights into the behavior of similar organic pollutants. Understanding its degradation pathways and interaction with environmental factors is crucial for assessing its potential impact on ecosystems.

Safety and Hazards

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal .

Future Directions

  • Other Applications : Explore its activity against other parasitic diseases or as an antifungal agent .

: Vallone, A., D’Alessandro, S., Brogi, S., et al. (2018). Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1- [5- (4-bromo-2-chlorophenyl)furan-2-yl]-N- [ (piperidin-4-yl)methyl]methanamine (MMV019918) and analogues. European Journal of Medicinal Chemistry,

properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H2,17,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNXVTBOJXHUAL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide

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